![molecular formula C11H13FO2S B1621296 Ethyl 3-[(4-fluorophenyl)thio]propanoate CAS No. 57247-34-4](/img/structure/B1621296.png)
Ethyl 3-[(4-fluorophenyl)thio]propanoate
Overview
Description
Ethyl 3-[(4-fluorophenyl)thio]propanoate is a chemical compound with the molecular formula C11H13FO2S . It has a molecular weight of 228.28 g/mol . This compound is also known by other names such as Propanoic acid, 3-[(4-fluorophenyl)thio]-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group attached to a propanoic acid backbone, which is further connected to a 4-fluorophenyl group via a sulfur atom . The presence of the fluorine atom on the phenyl ring may influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 309.2±27.0 °C and a predicted density of 1.17±0.1 g/cm3 . It’s important to note that these are predicted values and actual measurements may vary.Scientific Research Applications
Material Science and Pharmaceuticals : Thiophene, a key component in the structure of related compounds, has been extensively used in material science and pharmaceuticals. Its derivatives exhibit a wide range of biological activities and are utilized in applications like thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Polymer Chemistry : Compounds like 2-((4-fluorophenoxycarbonothioyl)thio)ethyl propanoate, similar in structure to Ethyl 3-[(4-fluorophenyl)thio]propanoate, have been used as mediators in the photoinduced controlled radical polymerization of monomers like methyl acrylate and vinyl acetate. This process is significant in creating polymers with controlled characteristics, such as narrow molar mass distributions, which are essential in various industrial applications (Li et al., 2018).
Anticancer Activity : Some derivatives of this compound have shown promising results in the field of cancer research. For instance, specific quinazolinone-based derivatives have been found to exhibit potent cytotoxic activity against various human cancer cell lines and displayed significant inhibitory activity towards specific tyrosine kinases, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021).
Antimicrobial Activity : Ethyl(3-aryl-2-bromo)propanoate reacts with certain thiosemicarbazones to form compounds that have been studied for their antimicrobial activity. This aspect is particularly important in developing new antibiotics and treatments for various bacterial infections (Цялковский et al., 2005).
Electrochemical Applications : The copolymerization of derivatives like 3-(4-fluorophenyl)thiophene has resulted in materials with good electrochemical behaviors, high conductivity, and excellent ambient stability. These materials find applications in electronic devices and as components in various electrochemical systems (Wei et al., 2006).
Synthetic Chemistry : Various synthetic methods have been developed to create this compound and its derivatives. These methods are essential for producing the compound in sufficient quantities for research and potential commercial applications. For instance, a short synthesis method has been developed for ethyl 3-(3-aminophenyl)propanoate, demonstrating the diverse synthetic approaches available for such compounds (Nagel et al., 2011).
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2S/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFIIINCFMUSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381829 | |
| Record name | ethyl 3-[(4-fluorophenyl)thio]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57247-34-4 | |
| Record name | ethyl 3-[(4-fluorophenyl)thio]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(chloroacetyl)(4-fluorophenyl)amino]acetate](/img/structure/B1621213.png)
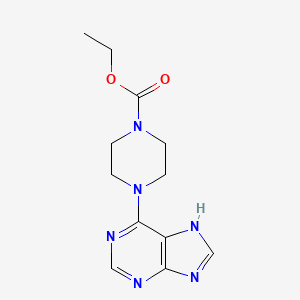

![2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid](/img/structure/B1621218.png)


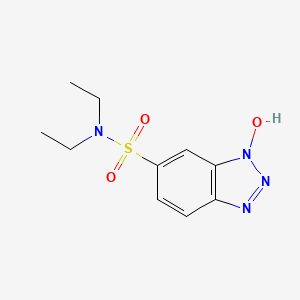

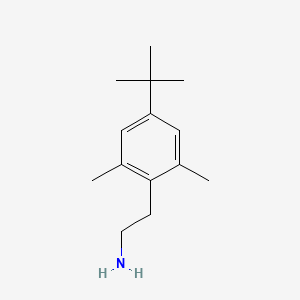
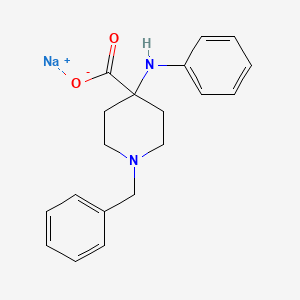


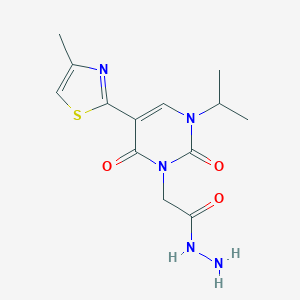
![6-Hydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1621236.png)